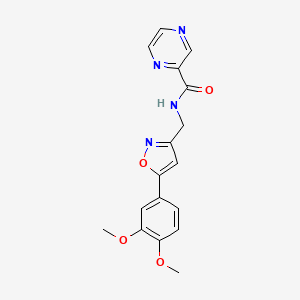

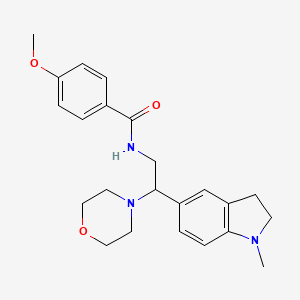

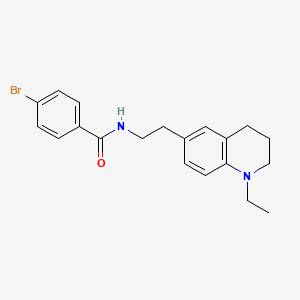

![molecular formula C9H5BrF2N2O2 B2682892 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-06-2](/img/structure/B2682892.png)

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 291.05 . It is a solid at room temperature . The IUPAC name for this compound is 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The InChI code for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is 1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a solid at room temperature . It has a boiling point of 213-215 degrees Celsius .科学的研究の応用

Automated Synthesis of Imidazo[1,2-a] Heterocycles

A significant advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids and their amides, including a Mur ligase inhibitor, has been achieved through a fully automated continuous flow process. This method surpasses traditional in-flask methods by eliminating the need for isolating intermediates, showcasing an efficient approach for producing these compounds (Herath et al., 2010).

Characterization of Imidazo[1,2-a]Pyridine Derivatives

Research on imidazo[1,2-a]pyridine carboxylic acid derivatives has led to the development of versatile synthetic routes, starting from commercially available 2-amino pyridine. This work has explored various reaction conditions and catalysts, contributing to the broader application of these compounds in chemical synthesis (Du Hui-r, 2014).

Potential as Tyrosyl-tRNA Synthetase Inhibitors

Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, with some showing potential as tyrosyl-tRNA synthetase inhibitors. These findings are significant for therapeutic research, highlighting the potential of imidazo[1,2-a]pyridine derivatives in drug discovery (Jabri et al., 2023).

Synthesis from 1,1-Dibromo-1-Alkenes

An efficient method for synthesizing imidazo[1,5-a]pyridine from 1,1-dibromo-1-alkenes with 2-aminomethylpyridines has been developed, utilizing inorganic bases and moderate heating. This method opens new avenues for the synthesis of activated carboxyl group synthons (Zhang et al., 2010).

Synthesis of Hydroxyimidazo[1,2-a]pyridine Derivatives

Research has also been conducted on the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. These compounds were further coupled with various amino acid derivatives, demonstrating the flexibility of imidazo[1,2-a]pyridine scaffolds in synthesizing complex molecules (Stanovnik et al., 2008).

Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids

A novel and efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, showcasing a one-pot treatment with trifluoroacetic anhydride and subsequent conversion into carboxylic acids through haloform cleavage (Tverdiy et al., 2016).

作用機序

While the specific mechanism of action for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is not mentioned in the retrieved documents, imidazo[1,2-a]pyridines are known to display a broad spectrum of biological activity profiles . They are crucial target products and key intermediates in the preparation of important drugs and promising drug candidates .

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The future directions in this field may involve the development of more eco-friendly synthesis methods and the exploration of new bioactive properties of imidazo[1,2-a]pyridines.

特性

IUPAC Name |

8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGPDUCWEQEIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

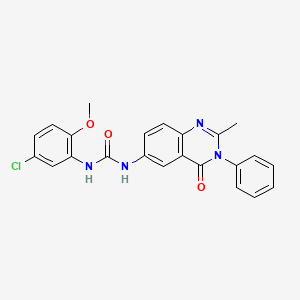

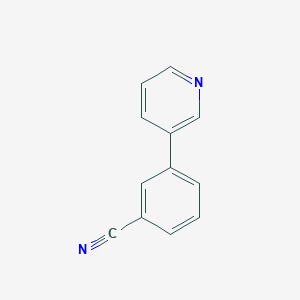

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

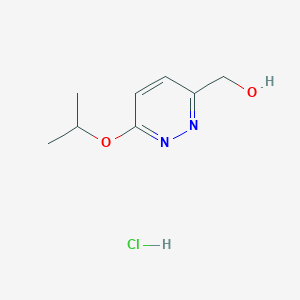

![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)

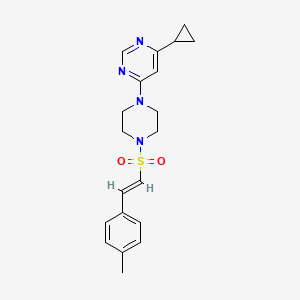

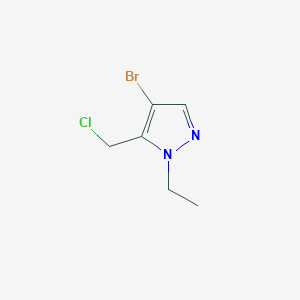

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)

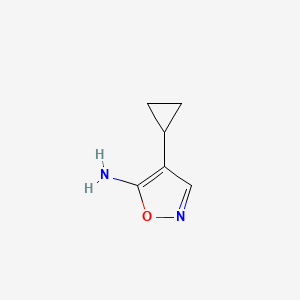

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)